Pentafluoroethane-1-sulfonyl chloride

Beschreibung

The exact mass of the compound Pentafluoroethane-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292207. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentafluoroethane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluoroethane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

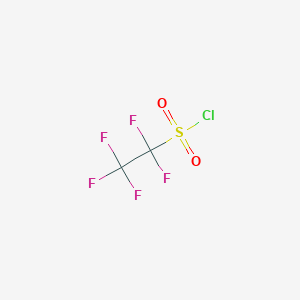

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentafluoroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF5O2S/c3-11(9,10)2(7,8)1(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHMMOSXFHZLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)Cl)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315131 | |

| Record name | Pentafluoroethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64773-40-6 | |

| Record name | NSC292207 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentafluoroethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroethylsulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Whitepaper on Pentafluoroethane-1-sulfonyl Chloride (CAS 64773-40-6)

Executive Summary

The introduction of fluorinated moieties into organic frameworks is a cornerstone strategy in modern drug discovery and advanced materials science. Pentafluoroethane-1-sulfonyl chloride (CAS: 64773-40-6) serves as a premier electrophilic reagent for installing the pentafluoroethanesulfonyl (PfES) group. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and quality control workflows for utilizing this highly reactive building block[1].

Designed for researchers and drug development professionals, this guide transcends basic chemical data, offering a self-validating framework for integrating the PfES group to modulate pharmacokinetics, metabolic stability, and physicochemical properties of target molecules.

Molecular Identity & Physicochemical Profiling

Understanding the fundamental properties of pentafluoroethane-1-sulfonyl chloride is critical for predicting its reactivity. The strong electron-withdrawing nature of the perfluoroethyl group ( −C2F5 ) severely depletes electron density at the sulfur atom, rendering it highly susceptible to nucleophilic attack while simultaneously stabilizing the resulting sulfonamide or sulfonate products against oxidative degradation[2].

Table 1: Core Chemical Identifiers

| Property | Value |

| IUPAC Name | 1,1,2,2,2-Pentafluoroethanesulfonyl chloride |

| CAS Number | 64773-40-6 |

| Molecular Formula | C₂ClF₅O₂S |

| Molecular Weight | 218.53 g/mol |

| SMILES | O=S(=O)(Cl)C(F)(F)C(F)(F)F |

| InChIKey | VQHMMOSXFHZLPI-UHFFFAOYSA-N |

Table 2: Physicochemical Properties & Handling Specifications

| Parameter | Specification / Characteristic |

| Physical State | Clear, colorless liquid |

| Purity Requirement | ≥ 95% (Verified via ¹⁹F NMR and GC-MS) |

| Reactivity Profile | Highly electrophilic; violently moisture-sensitive |

| Storage Conditions | Store under inert gas (Ar/N₂) at 2–8°C |

| Primary Hazard | Corrosive; causes severe skin burns and eye damage |

Mechanistic Chemistry & Synthesis Pathways

The synthesis and subsequent application of pentafluoroethane-1-sulfonyl chloride demand rigorous control over ambient moisture. Exposure to water leads to rapid hydrolysis, yielding pentafluoroethanesulfonic acid and hydrochloric acid, which irreversibly degrades the reagent[3].

Workflow of Reactivity

Caption: Workflow of pentafluoroethane-1-sulfonyl chloride synthesis and subsequent sulfonylation.

Step-by-Step Methodology: Synthesis of PfES-Amides (Sulfonylation)

To ensure high yields and suppress side reactions, the following protocol employs a self-validating stoichiometric balance.

Step 1: Substrate Preparation Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Anhydrous DCM prevents competitive hydrolysis of the highly reactive sulfonyl chloride, ensuring the nucleophile is the sole reaction partner.

Step 2: Base Introduction Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the reaction, driving the equilibrium forward without competing for the electrophilic sulfur center.

Step 3: Reagent Addition Cool the reaction flask to 0°C using an ice bath. Introduce pentafluoroethane-1-sulfonyl chloride (1.2 eq) dropwise over 15 minutes. Causality: The sulfonylation is highly exothermic. Cooling mitigates thermal degradation of the sulfonyl chloride and prevents the formation of bis-sulfonylated byproducts in primary amines.

Step 4: Self-Validating Reaction Monitoring Stir the mixture at room temperature for 4–12 hours. To validate completion, spike a 50 µL aliquot with 1 µL of trifluorotoluene (internal standard) and run a rapid ¹⁹F NMR. Causality: This creates a closed-loop validation system. If the integration of the product's −CF3 signal relative to the internal standard indicates <95% conversion, additional electrophile can be added before initiating the workup, preventing the carryover of difficult-to-separate unreacted amines.

Step 5: Quenching and Purification Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual DIPEA and unreacted amine), followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Applications in Drug Development

The integration of the PfES group via pentafluoroethane-1-sulfonyl chloride is a highly strategic move in medicinal chemistry. The perfluoroethyl chain is significantly more lipophilic and sterically demanding than a standard trifluoromethyl group, providing unique pharmacological enhancements[2].

Caption: Pharmacological impact of PfES group integration on drug ADME and target binding profiles.

Key Pharmacological Impacts:

-

pKa Modulation: The extreme electron-withdrawing nature of the PfES group drastically lowers the pKa of adjacent sulfonamide N-H protons. This allows the molecule to act as a potent bioisostere for carboxylic acids, improving target binding through enhanced hydrogen-bond donation while maintaining membrane permeability.

-

Metabolic Shielding: The strong C-F bonds are highly resistant to oxidative metabolism by Cytochrome P450 enzymes, significantly extending the biological half-life of the therapeutic agent.

Analytical & Quality Control Workflows

Because pentafluoroethane-1-sulfonyl chloride degrades rapidly upon exposure to atmospheric moisture, rigorous Quality Control (QC) prior to use is mandatory.

Step-by-Step Methodology: Self-Validating QC Protocol

Step 1: Sample Preparation Under an argon blanket, dissolve 15 mg of pentafluoroethane-1-sulfonyl chloride in 0.6 mL of anhydrous CDCl3 . Add 0.05% v/v Tetramethylsilane (TMS) and 0.05% v/v Fluorobenzene as internal standards.

Step 2: ¹⁹F NMR Acquisition (Primary Validation) Acquire a ¹⁹F NMR spectrum at 376 MHz. Expected Signals: You must observe two distinct multiplets corresponding to the −CF2− and −CF3 groups. Causality: ¹⁹F NMR is highly sensitive and lacks background interference. The presence of upstream shifted signals indicates hydrolysis to the sulfonic acid. If the sulfonic acid ratio exceeds 5%, the batch must be discarded or re-distilled, as the acid will aggressively protonate the nucleophile in subsequent reactions, halting conversion.

Step 3: ¹H NMR Acquisition (Secondary Validation) Acquire a ¹H NMR spectrum. Causality: The pure compound contains no protons. The presence of any ¹H signals (other than the TMS standard or residual CHCl3 ) definitively indicates contamination by moisture ( H2O peak) or organic impurities.

References

Sources

An In-depth Technical Guide to the Synthesis of Pentafluoroethane-1-sulfonyl Chloride

Introduction: The Significance of Pentafluoroethane-1-sulfonyl Chloride

Pentafluoroethane-1-sulfonyl chloride, with the chemical formula C₂F₅SO₂Cl, is a pivotal organofluorine compound that serves as a versatile building block in modern organic and medicinal chemistry. Its unique chemical architecture, featuring a highly electronegative pentafluoroethyl group directly attached to a sulfonyl chloride moiety, imparts exceptional reactivity and stability to molecules into which it is incorporated. This makes it a valuable reagent for introducing the C₂F₅SO₂- group, which can significantly alter the physicochemical and biological properties of organic compounds, such as their lipophilicity, metabolic stability, and binding affinity. Consequently, pentafluoroethane-1-sulfonyl chloride is of great interest to researchers and professionals in drug development and materials science.

This technical guide provides a comprehensive overview of the primary and most effective synthesis pathways for pentafluoroethane-1-sulfonyl chloride. It is designed to offer not just procedural steps but also a deep understanding of the underlying chemical principles and the rationale behind the experimental choices, reflecting field-proven insights for successful and reproducible synthesis.

Core Synthesis Pathway: A Two-Step Approach from Pentafluoroethyl Iodide

The most established and reliable method for the synthesis of pentafluoroethane-1-sulfonyl chloride is a two-step process commencing with the readily available starting material, pentafluoroethyl iodide (C₂F₅I). This pathway is favored for its relatively mild conditions and good overall yields. The process can be conceptually divided into two key transformations:

-

Formation of Sodium Pentafluoroethanesulfinate: The initial step involves the conversion of pentafluoroethyl iodide into its corresponding sulfinate salt, sodium pentafluoroethanesulfinate (C₂F₅SO₂Na).

-

Oxidative Chlorination: The sulfinate salt is then subjected to an oxidative chlorination reaction to yield the final product, pentafluoroethane-1-sulfonyl chloride.

This two-step approach provides a robust and scalable route to the target molecule, with each step being critical for the overall success of the synthesis.

Step 1: Synthesis of Sodium Pentafluoroethanesulfinate

The transformation of a perfluoroalkyl halide into a sulfinate salt is a well-established reaction, often referred to as a sulfinatodehalogenation. This reaction is typically achieved using a reducing agent in the presence of a sulfur dioxide source. Sodium dithionite (Na₂S₂O₄) is a particularly effective reagent for this purpose as it serves as both the reducing agent and the source of sulfur dioxide in situ.[1][2]

Reaction Mechanism

The reaction is believed to proceed through a free radical mechanism. Sodium dithionite, in solution, can dissociate into sulfur dioxide radical anions (•SO₂⁻). These radical anions can then react with the pentafluoroethyl iodide. The pentafluoroethyl radical (C₂F₅•) is generated and subsequently reacts with another sulfur dioxide radical anion to form the pentafluoroethanesulfinate anion.

Experimental Protocol: Synthesis of Sodium Pentafluoroethanesulfinate

This protocol details the synthesis of sodium pentafluoroethanesulfinate from pentafluoroethyl iodide using sodium dithionite.

Materials and Equipment:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

-

Water (deionized)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of sodium dithionite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) is suspended in a solution of acetonitrile and water (e.g., a 3:1 v/v mixture).

-

Pentafluoroethyl iodide (1.0 equivalent) is added to the suspension.

-

The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the signal corresponding to C₂F₅I.

-

Upon completion of the reaction (typically after several hours), the resulting mixture contains the sodium pentafluoroethanesulfinate salt. This mixture is often used directly in the next step without isolation of the salt.[3]

Causality Behind Experimental Choices:

-

Sodium Dithionite: This reagent is chosen for its dual role as a reducing agent and a source of SO₂. Its use avoids the need to handle gaseous sulfur dioxide directly.[1]

-

Sodium Bicarbonate: The presence of a mild base like sodium bicarbonate is crucial to neutralize the acidic byproducts formed during the reaction, which can improve the yield and stability of the sulfinate salt.[3]

-

Acetonitrile/Water Solvent System: This solvent mixture is selected to provide sufficient solubility for both the organic perfluoroalkyl iodide and the inorganic salts.

Step 2: Oxidative Chlorination of Sodium Pentafluoroethanesulfinate

The final step in the synthesis is the conversion of the sodium pentafluoroethanesulfinate intermediate into the desired pentafluoroethane-1-sulfonyl chloride. This is achieved through an oxidative chlorination reaction. Several chlorinating agents can be employed for this transformation, with the most common being chlorine gas (Cl₂) and N-chlorosuccinimide (NCS).

Choice of Chlorinating Agent: A Comparative Analysis

| Chlorinating Agent | Advantages | Disadvantages |

| **Chlorine Gas (Cl₂) ** | Highly reactive, cost-effective for large-scale synthesis. | Highly toxic and corrosive gas, requires specialized handling equipment. |

| N-Chlorosuccinimide (NCS) | Solid reagent, easier and safer to handle than chlorine gas.[4] | More expensive than chlorine gas, may require slightly longer reaction times or elevated temperatures. |

For laboratory-scale synthesis, N-chlorosuccinimide is often the preferred reagent due to its ease of handling and enhanced safety profile.

Experimental Protocol: Oxidative Chlorination using N-Chlorosuccinimide

This protocol describes the conversion of sodium pentafluoroethanesulfinate to pentafluoroethane-1-sulfonyl chloride using N-chlorosuccinimide.

Materials and Equipment:

-

Reaction mixture containing sodium pentafluoroethanesulfinate (from Step 1)

-

N-Chlorosuccinimide (NCS) (1.1 equivalents)

-

Suitable organic solvent (e.g., acetonitrile)

-

Round-bottom flask with a magnetic stirrer

-

Standard laboratory glassware for work-up and distillation

Procedure:

-

To the crude reaction mixture containing sodium pentafluoroethanesulfinate from Step 1, N-chlorosuccinimide (1.1 equivalents) is added portion-wise.

-

The mixture is stirred at room temperature or gently heated to facilitate the reaction. Reaction progress can be monitored by TLC or NMR spectroscopy.

-

Once the reaction is complete, the solid byproducts (succinimide and sodium chloride) are removed by filtration.

-

The filtrate, containing the crude pentafluoroethane-1-sulfonyl chloride, is then carefully concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure pentafluoroethane-1-sulfonyl chloride.

Experimental Protocol: Oxidative Chlorination using Chlorine Gas

This protocol outlines the use of chlorine gas for the oxidative chlorination. Caution: This procedure should only be performed in a well-ventilated fume hood by personnel experienced in handling hazardous gases.

Materials and Equipment:

-

Reaction mixture containing sodium pentafluoroethanesulfinate (from Step 1)

-

Chlorine gas (Cl₂)

-

Gas dispersion tube

-

Round-bottom flask with a magnetic stirrer

-

Apparatus for gas scrubbing

-

Standard laboratory glassware for work-up and distillation

Procedure:

-

The crude reaction mixture containing sodium pentafluoroethanesulfinate is cooled in an ice bath.

-

Chlorine gas is bubbled through the stirred solution via a gas dispersion tube at a controlled rate.

-

The reaction is typically exothermic, and the temperature should be maintained below 10 °C.

-

After the reaction is complete (as indicated by a persistent yellow-green color of the solution), the excess chlorine gas is purged with an inert gas (e.g., nitrogen).

-

The reaction mixture is then worked up similarly to the NCS procedure, involving filtration of salts and purification by fractional distillation.

Visualization of the Synthesis Pathway

Caption: Overall synthesis workflow for Pentafluoroethane-1-sulfonyl chloride.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Yield |

| Pentafluoroethyl iodide | C₂F₅I | 245.92 | 12-13 | - |

| Sodium pentafluoroethanesulfinate | C₂F₅NaO₂S | 186.07 | - | High (often used in situ) |

| Pentafluoroethane-1-sulfonyl chloride | C₂ClF₅O₂S | 218.52 | 58-60 | 60-80% (from sulfinate)[1] |

Conclusion

The two-step synthesis of pentafluoroethane-1-sulfonyl chloride from pentafluoroethyl iodide represents a robust and accessible method for obtaining this valuable fluorinated building block. The choice of reagents, particularly the chlorinating agent in the second step, can be tailored based on the scale of the synthesis and the available laboratory infrastructure. By understanding the underlying reaction mechanisms and the rationale behind the experimental conditions, researchers can effectively and safely produce pentafluoroethane-1-sulfonyl chloride for a wide range of applications in drug discovery and materials science. The continued development of efficient synthetic routes to such key fluorinated intermediates will undoubtedly fuel further innovation in these fields.

References

-

PubChem. (n.d.). Pentafluoroethane. Retrieved from [Link]

- Google Patents. (n.d.). Cyclic process for the manufacture of sodium sulfate and chlorine.

-

ResearchGate. (2005). A general method for the preparation of perfluoroalkanesulfonyl chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selectfluor and TBAX (Cl, Br) Mediated Oxidative Chlorination and Bromination of Olefins. Retrieved from [Link]

- Google Patents. (n.d.). Continuous process for the preparation of pentafluoroethyl iodide.

-

Fluorine notes. (n.d.). Original Method of Synthesis of Pentafluoroethyl Iodide. Retrieved from [Link]

-

GalChimia. (2015, February 20). A New Age for Chlorination. Retrieved from [Link]

-

ResearchGate. (n.d.). Na2S2O4-Initiated Free Radical Additions of Polyfluoroalkyl Halides to 4-Pentenamides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Edinburgh Research Explorer. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of Fluoroalkyl Alcohols Using Sodium Hypochlorite Pentahydrate[5]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007, September 25). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]

-

Chinese Chemical Letters. (n.d.). An Efficient Method for the Preparation of Pentafluoroiodoethane from Chloropentafluoroethane. Retrieved from [Link]

-

Rice University. (n.d.). CIL NMR Solvent Data Chart. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfinic acid, sodium salt. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012, June 25). Oxidative chlorination mechanism (sulfide to sulfonyl chloride). Retrieved from [Link]

-

National Center for Biotechnology Information. (2005, March 15). Synthesis of environmentally relevant fluorinated surfactants--a review. Retrieved from [Link]

- Google Patents. (n.d.). Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor.

-

OUCI. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

MDPI. (2025, April 25). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

-

Chinese Chemical Letters. (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

University of Dayton. (n.d.). Characterization by NMR of Reactants and Products of Hydrofluoroether Isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, Reacting wit. Retrieved from [Link]

Sources

Introduction to Perfluoroalkanesulfonyl Halides

An In-Depth Technical Guide to 2-Chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride

A Note on the Subject Compound: The chemical with the molecular formula C2ClF5O2S, specifically identified for this guide as 2-chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride , represents a specialized organofluorine compound. While direct and extensive literature on this exact molecule is sparse, its structural components—a perfluoroalkyl chain, a chlorine substituent, and a sulfonyl fluoride moiety—are well-characterized in analogous chemical classes. This guide, therefore, synthesizes information from closely related and well-documented perfluoroalkanesulfonyl fluorides and chlorides to provide a robust and scientifically grounded overview of its likely properties, synthesis, reactivity, and applications. This approach allows for a comprehensive technical exploration for researchers, scientists, and professionals in drug development.

Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention for their unique physicochemical properties, including high thermal stability, chemical inertness, and surfactant capabilities.[1] Within this broad class, perfluoroalkanesulfonyl fluorides (R-SO2F) serve as crucial intermediates in the synthesis of a wide array of fluorinated materials and biologically active molecules.[2] The introduction of a chlorine atom, as in the case of 2-chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride, can modulate the electronic properties and reactivity of the molecule, offering a handle for further chemical transformations.

The sulfonyl fluoride group is a particularly interesting functional group in modern chemistry. It is recognized for its unique balance of stability and "clickable" reactivity, making it a valuable tool in drug discovery and chemical biology.[3] This guide will delve into the specific characteristics and potential of 2-chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride as a representative of this important class of compounds.

Physicochemical Properties

The properties of 2-chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride can be predicted based on known data for similar short-chain perfluoroalkanesulfonyl fluorides. A key analog is 1,1,2,2,2-pentafluoroethanesulfonyl fluoride (C2F6O2S), which is a colorless, volatile liquid.[4]

Table 1: Predicted Physicochemical Properties of 2-Chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride

| Property | Predicted Value | Rationale/Comparison |

| IUPAC Name | 2-chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride | Based on standard IUPAC nomenclature rules. |

| Molecular Formula | C2ClF5O2S | --- |

| Molecular Weight | 218.52 g/mol | Calculated from atomic weights. |

| Boiling Point | ~20-40 °C | Expected to be slightly higher than the non-chlorinated analog, 1,1,2,2,2-pentafluoroethanesulfonyl fluoride (boiling point: 11.3 °C), due to increased molecular weight and polarity.[4] |

| Density | ~1.8 g/cm³ | Higher than the non-chlorinated analog (1.751 g/cm³) due to the presence of the heavier chlorine atom.[4] |

| Solubility | Soluble in aprotic organic solvents; reacts with protic solvents. | Perfluoroalkanesulfonyl fluorides are generally soluble in ethers, chlorinated solvents, and other non-protic media. They are reactive towards water and alcohols.[1] |

| Appearance | Colorless liquid or gas at room temperature. | Based on the properties of similar short-chain perfluoroalkanesulfonyl halides.[4] |

Synthesis Methodologies

The synthesis of perfluoroalkanesulfonyl fluorides typically involves electrochemical fluorination (ECF) of their hydrocarbon-based sulfonyl halide precursors.[1] However, for a specific chlorinated derivative like 2-chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride, more targeted synthetic routes would be necessary.

Proposed Synthetic Pathway

A plausible synthetic route would start from a commercially available chlorinated and fluorinated ethane derivative. The introduction of the sulfonyl fluoride moiety can be achieved through a multi-step process.

Diagram 1: Proposed Synthesis of 2-Chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride

Caption: A potential multi-step synthesis of the target compound.

Experimental Protocol (Conceptual):

-

Sulfination: 2-Chloro-1,1,1-trifluoroethane can be reacted with a sulfinating agent like sodium dithionite to form the corresponding sodium sulfinate salt.[5]

-

Chlorination: The intermediate sulfinate salt is then treated with a chlorinating agent, such as N-chlorosuccinimide, to yield 2-chloro-1,1,1-trifluoroethanesulfonyl chloride.[5]

-

Halogen Exchange: The sulfonyl chloride is subsequently converted to the sulfonyl fluoride via a halogen exchange reaction, often employing a fluoride source like potassium bifluoride (KHF2).[6]

-

Further Fluorination: The final fluorination of the remaining C-H bond to introduce the additional fluorine atoms would require a more specialized and energetic fluorination method, such as direct fluorination with elemental fluorine, which is a highly specialized and hazardous process.[7]

Chemical Reactivity and Applications in Drug Development

The reactivity of 2-chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride is dominated by the sulfonyl fluoride group and influenced by the perfluoroalkyl chain.

Reactivity of the Sulfonyl Fluoride Group

The sulfur-fluorine bond in sulfonyl fluorides is relatively stable compared to the sulfur-chlorine bond in sulfonyl chlorides.[8] However, it is susceptible to nucleophilic attack, particularly by strong nucleophiles. This controlled reactivity is the basis for its use in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[3]

Diagram 2: Key Reactions of the Sulfonyl Fluoride Moiety

Caption: Nucleophilic substitution at the sulfonyl fluoride group.

This reactivity allows for the facile synthesis of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceuticals.[9]

Role in Drug Discovery

The incorporation of perfluoroalkyl groups into drug candidates can significantly enhance their metabolic stability, lipophilicity, and bioavailability.[10] The pentafluorosulfanyl (SF5) group, a close relative of the perfluoroethylsulfonyl group, is often referred to as a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and high lipophilicity.[11]

Potential applications in drug development include:

-

Covalent Inhibitors: The sulfonyl fluoride moiety can act as a "warhead" to form a covalent bond with specific amino acid residues (e.g., serine, threonine, tyrosine) in target proteins, leading to irreversible inhibition.[8]

-

Metabolic Stability: The strong carbon-fluorine bonds in the perfluoroethyl group are resistant to metabolic degradation, which can prolong the half-life of a drug.[3]

-

Modulation of Physicochemical Properties: The highly electronegative perfluoroalkylsulfonyl group can be used to fine-tune the pKa, lipophilicity, and binding interactions of a drug molecule.

Safety and Handling

Perfluoroalkanesulfonyl halides are reactive and potentially hazardous chemicals that require careful handling in a laboratory setting.

Table 2: General Safety and Handling Precautions

| Aspect | Precaution | Rationale |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated chemical fume hood.[12][13] | To prevent skin and eye contact and inhalation of corrosive vapors. |

| Inhalation | Avoid breathing vapors. In case of inhalation, move to fresh air and seek medical attention immediately.[12] | Vapors can be toxic and cause respiratory irritation. |

| Skin and Eye Contact | In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14] | These compounds can cause severe burns. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. Containers should be tightly sealed.[15] | To prevent degradation and hazardous reactions. |

| Spill and Disposal | Absorb small spills with an inert material and dispose of as hazardous chemical waste. Follow institutional and local regulations for disposal.[13] | To mitigate environmental contamination and exposure risks. |

Conclusion

While 2-chloro-1,1,2,2,2-pentafluoroethanesulfonyl fluoride is not a widely commercialized chemical, its structure embodies key features of modern organofluorine chemistry that are highly relevant to researchers in academia and industry. By understanding its properties and reactivity through the lens of well-known analogs, scientists can leverage this and similar building blocks for the development of novel materials, agrochemicals, and pharmaceuticals. The strategic incorporation of perfluoroalkyl and sulfonyl fluoride moieties continues to be a powerful approach in the design of next-generation chemical entities.

References

-

Perfluorooctanesulfonyl fluoride - Wikipedia. (n.d.). Retrieved from [Link]

-

Amine-Induced Decomposition of Perfluoroalkanesulfonyl Fluorides | Request PDF. (n.d.). Retrieved from [Link]

-

An Entirely New Methodology for Synthesizing Perfluorinated Compounds. Synthesis of Perfluoroalkanesulfonyl Fluorides from Non-Fluorinated Compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of environmentally relevant fluorinated surfactants—a review. (n.d.). Retrieved from [Link]

-

Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC. (n.d.). Retrieved from [Link]

-

A general method for the preparation of perfluoroalkanesulfonyl chlorides - ResearchGate. (n.d.). Retrieved from [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (n.d.). Retrieved from [Link]

-

Electrochemical Degradation of Perfluoroalkyl Sulfonates via Sulfonate to Carboxylate Conversion - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. (n.d.). Retrieved from [Link]

-

Perfluoroalkyl Compounds for Industrial and Other Applications. (2022, August 15). IntechOpen. Retrieved from [Link]

-

Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

-

Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - Beilstein Journals. (2012, March 29). Retrieved from [Link]

-

CAS 78491-70-0丨Pentafluoroethanesulfonamide from China Manufacturer - Wolfa. (n.d.). Retrieved from [Link]

-

A Convenient Synthesis of N-Functionalized Perfluoroalkanesulfonamides | Request PDF. (n.d.). Retrieved from [Link]

-

Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed. (2014, June 15). Retrieved from [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8). Retrieved from [Link]

-

Cas 354-87-0,1,1,2,2,2-pentafluoroethanesulfonyl fluoride | lookchem. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2024, November 10). Retrieved from [Link]

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC. (n.d.). Retrieved from [Link]

-

Perfluoroethanesulfonyl fluoride: Preparation from sultone - ResearchGate. (2025, December 13). Retrieved from [Link]

-

Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. (2021, January 15). Retrieved from [Link]

-

PROCESS FOR PRODUCING 1,1,1,2,2-PENTAFLUOROETHANE - European Patent Office - EP 1024125 A1 - European Publication Server web service. (2000, August 2). Retrieved from [Link]

-

Stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) for the synthesis of a class of novel vinyl sulfonyl fluorides - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - BALL LAB. (2018, June 11). Retrieved from [Link]

-

Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl2 and SO2Cl2. (n.d.). Retrieved from [Link]

-

2-CHLORO-1,1,1-TRIFLUOROETHANE - precisionFDA. (n.d.). Retrieved from [Link]

-

Chemical Properties of Ethane, 2-chloro-1,1,1-trifluoro- (CAS 75-88-7) - Cheméo. (n.d.). Retrieved from [Link]

- US6040486A - Process for the manufacture of 2-chloro-1,1,1-trifluoroethane - Google Patents. (n.d.).

-

Reactions involving fluoride ion. Part VII. Reactions of polyfluoroethylenes with pentafluoropyridine and tetrafluoropyridazine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

- 1. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 2. 20.210.105.67 [20.210.105.67]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 9. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 12. echemi.com [echemi.com]

- 13. angenechemical.com [angenechemical.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Physical and chemical properties of perfluoroethanesulfonyl chloride.

An In-depth Technical Guide to Perfluoroethanesulfonyl Chloride

Introduction: A Versatile Tool in Modern Organic Synthesis

Perfluoroethanesulfonyl chloride (PFESCl), systematically named 1,1,2,2,2-pentafluoroethanesulfonyl chloride, is a synthetic organofluorine compound that has emerged as a crucial reagent for researchers in organic chemistry and drug development.[1] Its structure, featuring a highly electrophilic sulfonyl chloride moiety appended to a perfluoroethyl chain (C2F5), imparts a unique combination of reactivity and stability to the molecules it modifies.[1] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and practical applications, designed to empower scientists in leveraging this potent building block for complex molecular architectures. The primary utility of PFESCl lies in its ability to introduce the pentafluoroethanesulfonyl (PfES) group into organic molecules, a functional group prized for enhancing chemical stability and lipophilicity, which are often desirable attributes in the design of novel pharmaceuticals and agrochemicals.[1]

Core Physical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective and safe use in a laboratory setting. While extensive experimental data for many per- and polyfluoroalkyl substances (PFAS) can be sparse, the key identifiers and known properties for PFESCl are summarized below.

Table 1: Physical Properties of Perfluoroethanesulfonyl Chloride

| Property | Value | Source(s) |

| CAS Number | 64773-40-6 | [1] |

| Molecular Formula | C₂ClF₅O₂S | [1][2] |

| Molecular Weight | 218.53 g/mol | [1][2] |

| Appearance | Clear Liquid | [3] |

| IUPAC Name | 1,1,2,2,2-pentafluoroethanesulfonyl chloride | [1] |

| SMILES | O=S(=O)(Cl)C(F)(F)C(F)(F)F | [1][3] |

| InChI Key | VQHMMOSXFHZLPI-UHFFFAOYSA-N | [1] |

Note: Experimental values for boiling point, density, and solubility are not consistently reported in publicly available databases. Researchers should consult specific supplier safety data sheets for the most accurate information.

Spectroscopic methods are indispensable for confirming the identity and purity of perfluoroethanesulfonyl chloride.

-

Infrared (IR) Spectroscopy : IR analysis provides clear evidence for the key functional groups. The sulfonyl chloride moiety is characterized by strong, distinct absorption bands. The asymmetric S=O stretch appears in the 1410-1380 cm⁻¹ region, while the symmetric S=O stretch is observed between 1204-1177 cm⁻¹.[1] The spectrum is also dominated by multiple strong C-F stretching vibrations between 1000-1400 cm⁻¹.[1]

-

Mass Spectrometry (MS) : Mass spectrometric analysis confirms the molecular weight and provides characteristic fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z 218.[1] Key fragments often include the loss of chlorine (M⁺ - Cl at m/z 183) and the perfluoroethyl cation (CF₃CF₂⁺ at m/z 119), with a base peak typically corresponding to the trifluoromethyl cation (CF₃⁺) at m/z 69.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is particularly diagnostic for fluorinated compounds, and would be expected to show distinct signals for the -CF₂- and -CF₃ groups, with characteristic chemical shifts and coupling patterns that can confirm the perfluoroethyl structure.

Chemical Properties and Reactivity Profile

The synthetic utility of perfluoroethanesulfonyl chloride is rooted in the pronounced electrophilic character of its sulfur atom. This electrophilicity is amplified by the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the entire perfluoroethyl group. This makes the sulfonyl center a prime target for a wide range of nucleophiles.

The principal reaction pathway for PFESCl is nucleophilic substitution at the sulfonyl sulfur. A nucleophile (Nu⁻) attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This reaction is highly efficient for forming stable covalent bonds.

Caption: General Nucleophilic Substitution at Perfluoroethanesulfonyl Chloride.

This reactivity allows for two major classes of transformations:

-

Sulfonamide Formation: The reaction with primary or secondary amines in the presence of a base (like pyridine or triethylamine) readily yields perfluoroethanesulfonamides.[4] The sulfonamide linkage is a privileged functional group in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anti-inflammatory drugs.

-

Sulfonate Ester Formation: Alcohols react with PFESCl, typically in the presence of a non-nucleophilic base, to form perfluoroethanesulfonate esters. This is a powerful synthetic strategy as it converts a poor leaving group (a hydroxyl group) into an excellent leaving group (the perfluoroethanesulfonate group), facilitating subsequent substitution or elimination reactions.

Experimental Protocol: Synthesis of a Perfluoroethanesulfonamide

This section provides a detailed, self-validating protocol for the synthesis of an N-aryl perfluoroethanesulfonamide, a common transformation for this class of reagents.

Objective: To synthesize N-(4-methoxyphenyl)-1,1,2,2,2-pentafluoroethanesulfonamide from p-anisidine and perfluoroethanesulfonyl chloride.

Materials:

-

p-Anisidine (1.0 eq)

-

Perfluoroethanesulfonyl chloride (1.1 eq)

-

Anhydrous Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Reagent Addition: Add perfluoroethanesulfonyl chloride (1.1 eq) dropwise to the cold, stirred amine solution over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up - Quenching: Upon completion, carefully quench the reaction by adding 1M HCl to neutralize the excess pyridine. Transfer the mixture to a separatory funnel.

-

Work-up - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure sulfonamide.

Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, IR, and MS) and melting point analysis.

Safety and Handling

Perfluoroethanesulfonyl chloride is a reactive and potentially hazardous chemical that must be handled with appropriate precautions.

-

Corrosivity: As with most sulfonyl chlorides, it is expected to be corrosive and can cause severe skin burns and eye damage.[1][5]

-

Moisture Sensitivity: It is highly sensitive to moisture and will react with water, including atmospheric humidity, to release corrosive hydrogen chloride (HCl) gas and perfluoroethanesulfonic acid. All handling should be performed under anhydrous conditions and an inert atmosphere.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. Work should be conducted in a well-ventilated chemical fume hood.

Conclusion

Perfluoroethanesulfonyl chloride is a potent and versatile electrophile for the synthesis of complex fluorinated molecules. Its ability to efficiently generate highly stable sulfonamides and reactive sulfonate esters makes it an invaluable tool for researchers in drug discovery and materials science. By understanding its physical properties, reactivity profile, and handling requirements, scientists can effectively and safely incorporate the unique benefits of the pentafluoroethanesulfonyl group into novel molecular designs.

References

-

Cheméo. Chemical Properties of Trifluoromethanesulfonyl chloride (CAS 421-83-0). [Link]

-

PubChem. Trifluoromethanesulfonyl chloride. [Link]

-

PubChem. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanesulfonyl chloride. [Link]

-

NIST. Trifluoromethanesulfonyl chloride. [Link]

-

PubChem. 2,2,2-Trifluoroethanesulfonyl chloride. [Link]

-

Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

-

ChemRxiv. A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. [Link]

-

Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186:2377–2391. [Link]

-

Emeléus, H. J., & Nabi, S. N. (1960). Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine. Journal of the Chemical Society, 1103–1108. [Link]

-

PubChem. Fluoromethanesulfonyl chloride. [Link]

Sources

- 1. Buy Pentafluoroethane-1-sulfonyl chloride | 64773-40-6 [smolecule.com]

- 2. 64773-40-6 CAS MSDS (1,1,2,2,2-pentafluoroethanesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,1,2,2,2-Pentafluoroethanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,2,2-Trifluoroethanesulfonyl chloride | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]

19F NMR spectral data of Pentafluoroethane-1-sulfonyl chloride.

Structural Characterization of Pentafluoroethane-1-sulfonyl Chloride: A Comprehensive 19 F NMR Technical Guide

Executive Summary

Pentafluoroethane-1-sulfonyl chloride (PFESC, CAS: 64773-40-6) is a highly reactive perfluoroalkylating and sulfonylating reagent. It serves as a critical building block in the synthesis of fluorinated ionic liquids, advanced battery electrolytes (such as BETI derivatives), and active pharmaceutical ingredients (APIs)[1],[2]. Because this molecule lacks protons, 1 H NMR is inapplicable. Consequently, 19 F NMR spectroscopy stands as the gold standard for its structural elucidation, purity validation, and reaction monitoring[3]. This whitepaper provides an in-depth, self-validating framework for the acquisition and interpretation of PFESC 19 F NMR spectral data.

Theoretical Framework: Electronic Environment & Spectral Causality

The 19 F nucleus (spin 1/2, 100% natural abundance) is exquisitely sensitive to its local electronic environment. In PFESC, the strong electron-withdrawing nature of the sulfonyl chloride ( −SO2Cl ) group dictates the chemical shifts of the adjacent perfluoroethyl chain.

-

α -Fluorines ( −CF2− ): Positioned directly adjacent to the highly electronegative −SO2Cl moiety, these two fluorine atoms experience severe inductive deshielding. This pulls their resonance frequency significantly downfield (less negative ppm) compared to standard perfluoroalkanes.

-

β -Fluorines ( −CF3 ): Situated one carbon further removed from the sulfonyl chloride group, the three terminal fluorines are less deshielded, resonating upfield relative to the −CF2− group, yet still reflecting the overall electron-deficient nature of the perfluorinated system.

-

Scalar Coupling ( 3JFF ): The spatial proximity of the CF3 and CF2 groups results in predictable spin-spin splitting. The CF3 group is split into a triplet by the two adjacent fluorines, while the CF2 group is split into a quartet by the three adjacent fluorines.

Quantitative 19 F NMR Spectral Data

The following table summarizes the definitive 19 F NMR parameters for pure Pentafluoroethane-1-sulfonyl chloride.

| Functional Group | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( 3JFF , Hz) | Integration | Structural Assignment |

| −CF3 | -79.5 | Triplet (t) | 3.0 | 3F | Terminal β -fluorines |

| −CF2− | -109.0 | Quartet (q) | 3.0 | 2F | Internal α -fluorines |

(Note: Chemical shifts are referenced to CFCl3 at 0.00 ppm. Minor variations ( ± 0.5 ppm) may occur depending on solvent polarity and concentration).

Self-Validating Experimental Protocol for 19 F NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale (causality) and a built-in quality control check.

Step 1: Anhydrous Sample Preparation

-

Action: Dissolve 15-20 mg of PFESC in 0.6 mL of anhydrous CDCl3 (or DMSO−d6 ) under an inert argon or nitrogen atmosphere[4]. Transfer to a dry 5 mm NMR tube.

-

Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by atmospheric moisture, which hydrolyzes the compound into pentafluoroethanesulfonic acid and HCl .

-

Validation Check: The presence of a new, distinct 19 F signal slightly upfield from the main −CF2− peak indicates hydrolysis. A pure sample will strictly show only the two primary signals.

Step 2: Internal Standardization

-

Action: Add a trace amount (0.1% v/v) of Trichlorofluoromethane ( CFCl3 ) or Hexafluorobenzene ( C6F6 ) as an internal reference.

-

Causality: 19 F chemical shifts are notoriously sensitive to temperature and solvent effects. An internal standard anchors the spectrum (e.g., C6F6 at -164.9 ppm), preventing misassignment of the CF3 and CF2 peaks.

Step 3: Optimized Acquisition Parameters

-

Action: Acquire the spectrum at 376 MHz (on a standard 400 MHz spectrometer). Set the Spectral Width (SW) to at least 250 ppm (spanning -50 to -300 ppm). Crucially, set the relaxation delay (D1) to ≥ 3.0 seconds.

-

Causality: Fluorine nuclei in rigid perfluoroalkyl chains exhibit long longitudinal relaxation times ( T1 ). If the D1 delay is too short, the nuclei will not fully relax between pulses, leading to the artificial suppression of signal intensity.

-

Validation Check: Integrate the peaks. The system is validated if the ratio of the −CF3 to −CF2− integrals is exactly 3.00 : 2.00. Any deviation >5% indicates incomplete relaxation or an underlying impurity.

Step 4: Data Processing

-

Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT).

-

Causality: An LB of 0.3 Hz optimizes the signal-to-noise ratio without obscuring the fine ~3.0 Hz 3JFF scalar coupling. Over-smoothing (LB > 1.0 Hz) will merge the multiplets into broad singlets, destroying critical structural data.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of the self-validating 19 F NMR workflow.

Workflow for 19F NMR acquisition and structural validation of Pentafluoroethane-1-sulfonyl chloride.

Applications in Drug Development & Materials Science

In pharmaceutical development, the strategic introduction of a pentafluoroethanesulfonyl group via PFESC is used to modulate the lipophilicity (LogP) and metabolic stability of drug candidates[3]. The strong electron-withdrawing effect of the perfluoroalkyl chain lowers the pKa of adjacent amines, creating highly stable sulfonamide linkages[1]. Furthermore, in materials science, PFESC is the primary precursor for bis(pentafluoroethanesulfonyl)imide (BETI) anions, which are critical components in high-performance, non-flammable lithium-ion battery electrolytes[2].

References

-

Sigma-Aldrich : pentafluoroethane-1-sulfonyl chloride | 64773-40-6.

-

CymitQuimica : 1,1,2,2,2-Pentafluoroethanesulfonyl chloride. 4

-

Google Patents : WO1998029388A1 - Perfluorinated amide salts and their uses as ionic conducting materials. 1

-

Alfa Chemistry : CAS 152894-11-6 (Pentafluoroethanesulfonyl)(trifluoromethanesulfonyl)imide. 2

-

CAS.cn : An Efficient Method for the Preparation of Pentafluoroiodoethane from Chloropentafluoroethane. 3

Infrared Spectroscopy Analysis of Pentafluoroethane-1-sulfonyl Chloride: A Technical Guide for Pharmaceutical Applications

Executive Summary

Pentafluoroethane-1-sulfonyl chloride (PFES-Cl, CAS: 64773-40-6) is a highly specialized electrophilic reagent increasingly utilized in advanced drug development. Its primary function is the introduction of the pentafluoroethylsulfonyl (PfES) pharmacophore into organic frameworks, a modification known to significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates[1].

As an Application Scientist, I frequently observe that the spectroscopic characterization of perfluoroalkyl sulfonyl chlorides presents unique analytical challenges. The extreme electronegativity of the perfluoroalkyl chain induces profound electronic and conformational effects, fundamentally altering the vibrational modes of the adjacent sulfonyl chloride moiety. This whitepaper provides an authoritative, in-depth guide to the infrared (IR) spectroscopy of PFES-Cl, detailing the theoretical causality behind its spectral signatures and providing a self-validating protocol for accurate data acquisition.

Theoretical Framework & Mechanistic Causality

To accurately interpret the IR spectrum of PFES-Cl, one must understand the interplay between the strongly electron-withdrawing pentafluoroethyl group (-C₂F₅) and the sulfonyl chloride group (-SO₂Cl).

The Sulfonyl Chloride (-SO₂Cl) Vibrations

The sulfonyl group exhibits two primary stretching modes: asymmetric and symmetric S=O stretches. In standard alkyl sulfonyl chlorides, these typically occur around 1370 cm⁻¹ and 1160 cm⁻¹, respectively. However, in PFES-Cl, the -C₂F₅ group exerts a massive inductive withdrawal of electron density (-I effect) from the sulfur atom.

-

Causality: This electron withdrawal shortens and strengthens the S=O bonds, increasing their force constant. Consequently, the asymmetric S=O stretch is blue-shifted to the 1410–1380 cm⁻¹ range, and the symmetric stretch shifts to 1204–1177 cm⁻¹ [2].

-

The S-Cl Stretch: The sulfur-chlorine bond typically absorbs in the far-IR region. Due to the same inductive effects, highly electronegative substituents shift this mode to higher frequencies. Drawing parallels from trichloromethanesulfonyl chloride, the S-Cl stretch for PFES-Cl is localized near 416 cm⁻¹ [3].

The Perfluoroalkyl (-C₂F₅) Vibrations

The C-F stretching manifold is notoriously complex due to the "fluorous effect."

-

Causality: Fluorine atoms are heavier than hydrogen, meaning the skeletal carbon atoms act as a coupled oscillator while the fluorine atoms remain relatively static. Furthermore, in liquid phase, perfluoroalkyl chains undergo rapid conformational dynamics and intermolecular vibrational coupling. This results in severe line broadening and overlapping of the C-F stretching bands in the 1350–1100 cm⁻¹ region[4]. Specifically, the out-of-plane asymmetric CF₃ stretch appears near 1236 cm⁻¹, and the symmetric CF₂ stretch near 1135 cm⁻¹[4].

Quantitative Spectral Assignments

The following table summarizes the expected quantitative IR data for neat PFES-Cl, synthesized from empirical frequency ranges and inductive parameter models.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Diagnostic Characteristics |

| -SO₂Cl | Asymmetric S=O stretch | 1410 – 1380 | Strong, sharp. Blue-shifted due to the strong -I effect of the -C₂F₅ group. |

| -SO₂Cl | Symmetric S=O stretch | 1204 – 1177 | Strong. Frequently obscured by the overlapping C-F stretching manifold. |

| -C₂F₅ | Asymmetric CF₃ stretch | ~1236 | Very strong, broad. Exhibits fluorous effect broadening and intermolecular coupling. |

| -C₂F₅ | Symmetric CF₂ stretch | ~1135 | Strong, broad. Driven by coupled skeletal carbon oscillation. |

| -SO₂Cl | S-Cl stretch | ~416 | Medium. Requires far-IR capable optics (e.g., Diamond or CsI). |

Experimental Methodology: A Self-Validating Protocol

Analyzing PFES-Cl requires strict control over the optical path and environmental conditions. The intense dipole moments of the C-F and S=O bonds will easily saturate a transmission detector if the pathlength is too long. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique.

Step-by-Step ATR-FTIR Workflow

-

System Purge and Background Validation:

-

Action: Purge the FTIR optical bench with dry, CO₂-free N₂ for a minimum of 30 minutes. Acquire a background spectrum (air) at 4 cm⁻¹ resolution, accumulating 64 scans.

-

Causality: Atmospheric water vapor exhibits dense rotational-vibrational bands in the 1300–1900 cm⁻¹ range. Failure to rigorously purge will introduce negative/positive absorbance artifacts that perfectly overlap with, and distort, the critical asymmetric S=O stretch (~1410 cm⁻¹).

-

-

Sample Application & Crystal Selection:

-

Action: Deposit 2–3 µL of neat liquid PFES-Cl directly onto a Diamond ATR crystal. Ensure the crystal is fully wetted.

-

Causality: Diamond is strictly required over standard Zinc Selenide (ZnSe). ZnSe crystals possess a low-frequency lattice cutoff at ~650 cm⁻¹, which would completely eclipse the diagnostic S-Cl stretching mode located near 416 cm⁻¹. Furthermore, the ultra-short effective pathlength of the ATR evanescent wave prevents the intensely absorbing C-F bonds from saturating the detector.

-

-

Data Acquisition:

-

Action: Scan the sample from 4000 to 300 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

-

Causality: A 4 cm⁻¹ resolution provides the optimal mathematical balance: it yields a high signal-to-noise ratio while preserving the exact resolving power necessary to differentiate the symmetric S=O stretch from the adjacent CF₂ symmetric stretch.

-

-

Spectral Processing & Fourier Self-Deconvolution (FSD):

-

Action: Apply an ATR depth-correction algorithm (using a refractive index of ~1.35 for fluorinated organics). Apply FSD to the 1100–1300 cm⁻¹ window.

-

Causality: ATR spectra exhibit wavelength-dependent penetration depth (deeper penetration at lower wavenumbers). ATR correction normalizes peak intensities, allowing for accurate relative integration. FSD mathematically narrows the broad C-F bands, revealing the hidden symmetric S=O peak beneath the fluorous envelope.

-

Workflow Visualization

The following logic diagram illustrates the analytical pathways and deconvolution requirements for PFES-Cl spectral analysis.

Figure 1: ATR-FTIR analytical workflow and spectral deconvolution logic for PFES-Cl.

References

-

Title: IR Spectrum Table & Chart Source: ResearchGate URL: [Link]

-

Title: THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES Source: Canadian Science Publishing URL: [Link]

-

Title: Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics Source: National Institutes of Health (PMC) URL: [Link]

Sources

Reactivity and Electrophilicity of Pentafluoroethane-1-sulfonyl Chloride: A Technical Guide for Advanced Organic Synthesis and Drug Development

Executive Summary

Pentafluoroethane-1-sulfonyl chloride (PFESC, CAS 64773-40-6) is a highly specialized organofluorine compound characterized by a sulfonyl chloride moiety directly bonded to a pentafluoroethyl (-C 2 F 5 ) group[1]. As modern drug discovery increasingly relies on fluorinated motifs to optimize pharmacokinetics, PFESC has emerged as a critical building block. This whitepaper provides an in-depth analysis of its electronic properties, reactivity profiles, and field-proven experimental protocols for researchers and drug development professionals.

Structural and Electronic Properties: The Drivers of Electrophilicity

The chemical behavior of PFESC is dictated by the extreme electronegativity of its pentafluoroethyl group.

Causality of Electrophilicity : In standard alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride), the alkyl group is electron-donating. In stark contrast, the -C 2 F 5 group in PFESC exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the central sulfur atom, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. Consequently, the sulfur center becomes highly electrophilic and exceptionally susceptible to nucleophilic attack by amines, alcohols, and azoles[2].

Caption: Electronic effects driving the enhanced electrophilicity of PFESC.

Comparative Reactivity Profile

Because of its heightened electrophilicity, PFESC exhibits distinct reactivity compared to non-fluorinated analogs. It participates rapidly in sulfonylation reactions to form sulfonyl esters or amides, which are highly valued in medicinal chemistry for their enhanced stability and lipophilicity[1].

Table 1: Comparative Reactivity of Common Sulfonyl Chlorides

| Property | Methanesulfonyl Chloride (MsCl) | Trifluoromethanesulfonyl Chloride (TfCl) | Pentafluoroethanesulfonyl Chloride (PFESC) |

| Chemical Formula | CH 3 SO 2 Cl | CF 3 SO 2 Cl | C 2 F 5 SO 2 Cl |

| Inductive Effect (-I) | Weak (Electron Donating) | Strong | Very Strong |

| Electrophilicity of Sulfur | Moderate | High | Very High |

| Moisture Sensitivity | Low to Moderate | High | Very High (Requires strict anhydrous conditions) |

| Primary Application | Mesylate formation (leaving groups) | Triflating agent, sulfonamides | Lipophilic sulfonamides, phase-transfer fluorination |

Experimental Protocols: Self-Validating Systems

To harness the reactivity of PFESC without succumbing to its rapid hydrolysis, strict environmental controls must be maintained. Below are field-proven methodologies detailing the causality behind each experimental choice.

Protocol A: Synthesis of N-Pentafluoroethanesulfonamides

This protocol describes the N-sulfonylation of primary or secondary amines.

Causality & Logic : The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base (e.g., triethylamine or pyridine) is required in stoichiometric excess to neutralize the HCl. Without this base, the unreacted amine would become protonated, losing its nucleophilicity and halting the reaction. The 0°C temperature is critical; PFESC is highly reactive, and elevated temperatures will lead to competitive hydrolysis with any adventitious moisture[1].

Step-by-Step Methodology :

-

Preparation : Dissolve the target amine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Cooling : Cool the reaction vessel to 0°C using an ice-water bath. Self-Validation: Ensure the internal temperature stabilizes before proceeding to prevent exothermic degradation.

-

Addition : Dissolve PFESC (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes.

-

Reaction : Allow the mixture to stir at 0°C for 1 hour, then gradually warm to room temperature. Monitor via TLC or LC-MS. Self-Validation: The disappearance of the amine peak/spot confirms successful electrophilic capture by PFESC.

-

Workup : Quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl to remove residual base, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.

Caption: Standard step-by-step workflow for the sulfonylation of nucleophiles using PFESC.

Protocol B: Catalytic Fluorination to Pentafluoroethanesulfonyl Fluoride

PFESC is frequently converted to pentafluoroethanesulfonyl fluoride using metal fluorides.

Causality & Logic : The conversion relies on nucleophilic substitution by fluoride. However, metal fluorides (like KF or CsF) have high lattice energies and poor solubility in organic solvents. To overcome this, quaternary ammonium salts (e.g., tetraethylammonium fluoride) are used as phase-transfer catalysts. Furthermore, using a solvent system containing hexafluoroisopropanol (HFIP) significantly enhances the reaction. HFIP's highly electron-withdrawing trifluoromethyl groups create a strongly acidic environment that further enhances the electrophilicity of the sulfonyl center, while its alcohol functionality hydrogen-bonds with fluoride anions, modulating their nucleophilicity and preventing catalyst deactivation[1].

Step-by-Step Methodology :

-

Solvent Preparation : Prepare a 2:1 mixture of dichloroethane and HFIP[1].

-

Reagent Mixing : Suspend potassium fluoride (KF, 3.0 equiv) and a catalytic amount of tetraethylammonium chloride (0.1 equiv) in the solvent system.

-

Activation : Stir the suspension at room temperature for 30 minutes to allow the in situ formation of highly reactive tetraethylammonium fluoride[1].

-

PFESC Addition : Introduce PFESC (1.0 equiv) to the heterogeneous mixture.

-

Heating & Monitoring : Heat the reaction to 40-50°C[3]. Self-Validation: Monitor the conversion via 19 F NMR. The disappearance of the PFESC fluorine signals and the emergence of the distinct sulfonyl fluoride signal confirms the halogen exchange.

-

Isolation : Filter the mixture to remove insoluble inorganic salts, and purify the product via fractional distillation.

Applications in Drug Development

The integration of the pentafluoroethanesulfonyl (PfES) group into small-molecule therapeutics is a growing trend. The PfES group offers specific advantages:

-

Lipophilicity Enhancement : The heavily fluorinated chain drastically increases the partition coefficient (LogP) of the molecule, facilitating passive diffusion across lipid bilayers, including the blood-brain barrier[1].

-

Metabolic Stability : The strong carbon-fluorine bonds are highly resistant to oxidative metabolism by cytochrome P450 enzymes, thereby extending the biological half-life of the drug candidate[1].

-

Bioisosterism : Pentafluoroethanesulfonamides serve as excellent bioisosteres for carboxylic acids or standard sulfonamides, allowing researchers to fine-tune the pKa of the molecule to optimize target binding affinity[2].

References

-

Title : Trifluoromethanesulfonamide derivatives of azoles Source : ResearchGate URL :[Link]

- Title: EP2216325A1 - Process for preparation of trifluoromethanesulfonyl fluoride Source: Google Patents URL

Sources

The Genesis of a Fluorinated Workhorse: A Technical Guide to the Discovery and Historical Context of Organofluorine Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has revolutionized medicinal chemistry and materials science, and among the myriad of fluorinated functionalities, the sulfonyl chloride group stands as a cornerstone of modern synthetic chemistry. This guide delves into the discovery and historical context of organofluorine sulfonyl chlorides, tracing their origins from the nascent days of fluorine chemistry to their establishment as indispensable tools for scientific innovation.

The Dawn of a New Era: The Taming of Elemental Fluorine and Early Organofluorine Chemistry

The story of organofluorine sulfonyl chlorides is inextricably linked to the taming of elemental fluorine, a notoriously reactive and challenging element. For decades, chemists struggled to isolate this highly electronegative element. It was not until 1886 that Henri Moissan successfully isolated fluorine gas through the electrolysis of a solution of potassium fluoride in anhydrous hydrogen fluoride, a feat for which he was awarded the Nobel Prize in Chemistry in 1906.

The subsequent decades saw a slow but steady exploration of organofluorine chemistry. Early methods for introducing fluorine into organic molecules were often harsh and produced low yields. A significant breakthrough came in the 1930s with the development of electrochemical fluorination (ECF) by Joseph H. Simons at Pennsylvania State College, a process that would become central to the production of a wide range of perfluorinated compounds.[1] The Simons process, which involves the electrolysis of an organic compound in anhydrous hydrogen fluoride, provided a more controlled and scalable method for replacing hydrogen atoms with fluorine.[1] The details of this groundbreaking work were not widely published until 1949 due to its classification during World War II.[1]

The Pivotal 1950s: Haszeldine, Gramstad, and the Birth of Perfluoroalkanesulfonyl Chemistry

The 1950s marked a turning point in organofluorine chemistry, with the group led by R.N. Haszeldine making seminal contributions to the field. In 1954, Haszeldine and J.M. Kidd reported the first synthesis of trifluoromethanesulfonic acid (triflic acid), a superacid that would become a cornerstone of modern organic synthesis.[2][3] This discovery laid the groundwork for the development of a new class of highly functionalized organofluorine compounds.

Building on this, in 1956 and 1957, T. Gramstad and R.N. Haszeldine published a series of papers on perfluoroalkanesulphonic acids and their derivatives.[4][5][6] Their work described the synthesis of a homologous series of perfluoroalkanesulphonic acids and, crucially, their conversion to the corresponding sulfonyl fluorides and chlorides. This research is widely recognized as the formal discovery of perfluoroalkanesulfonyl halides.

The primary method employed by Haszeldine and his coworkers for the synthesis of perfluoroalkanesulfonyl fluorides was the Simons electrochemical fluorination of the corresponding alkanesulfonyl chlorides.[7] This process, while effective, was not without its challenges, and the yields could be variable.

The Evolution of Synthetic Methodologies: From ECF to Modern Approaches

Following the pioneering work of Haszeldine, the development of robust and versatile synthetic methods for accessing organofluorine sulfonyl chlorides became a key area of research.

Electrochemical Fluorination (ECF) - The Industrial Workhorse

The Simons process remains a cornerstone of industrial perfluoroalkanesulfonyl fluoride production. The process involves the electrolysis of an alkanesulfonyl chloride or fluoride in anhydrous hydrogen fluoride. The hydrogen atoms on the alkyl chain are replaced by fluorine, and the sulfonyl chloride is often converted to the sulfonyl fluoride.

Experimental Protocol: Electrochemical Fluorination of Methanesulfonyl Chloride

A typical laboratory-scale electrochemical fluorination of methanesulfonyl chloride (CH₃SO₂Cl) to produce trifluoromethanesulfonyl fluoride (CF₃SO₂F) is conducted in a Simons ECF cell.

-

Cell Preparation: A nickel or Monel electrolytic cell equipped with a nickel anode and cathode pack is charged with anhydrous hydrogen fluoride.

-

Electrolyte Preparation: Methanesulfonyl chloride is dissolved in the anhydrous hydrogen fluoride to form the electrolyte solution.

-

Electrolysis: A direct current is passed through the cell at a controlled voltage (typically 5-6 V) and current density. The temperature is maintained at a low level (e.g., 0-10 °C) using a cooling jacket.

-

Product Collection: Gaseous products, primarily CF₃SO₂F and hydrogen, are continuously removed from the cell. The CF₃SO₂F is condensed and collected in a cold trap.

-

Purification: The collected crude product is then purified by distillation.

The trifluoromethanesulfonyl fluoride can then be converted to trifluoromethanesulfonyl chloride by reaction with a chlorinating agent such as phosphorus pentachloride.[8]

Alternative Synthetic Routes: The Perfluoroalkyl Iodide Pathway

In addition to ECF, alternative synthetic routes have been developed, with the use of perfluoroalkyl iodides (RբI) being particularly significant. This method offers a valuable alternative, especially for laboratory-scale synthesis and for accessing a wider variety of perfluoroalkyl chains.

A common approach involves the reaction of a perfluoroalkyl iodide with a sulfur-containing reagent to form a perfluoroalkanesulfinate salt, which is then oxidized to the corresponding sulfonyl chloride.[9]

Experimental Protocol: Synthesis of Perfluoroalkanesulfonyl Chloride from Perfluoroalkyl Iodide

-

Sulfinate Salt Formation: A perfluoroalkyl iodide (e.g., C₄F₉I) is reacted with a sulfinating agent such as sodium dithionite (Na₂S₂O₄) in a suitable solvent system (e.g., acetonitrile/water) to yield the sodium perfluoroalkanesulfinate salt (e.g., C₄F₉SO₂Na).

-

Oxidative Chlorination: The isolated sulfinate salt is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, in a suitable solvent to afford the desired perfluoroalkanesulfonyl chloride (e.g., C₄F₉SO₂Cl).

-

Purification: The product is purified by distillation or chromatography.

Properties and Early Significance